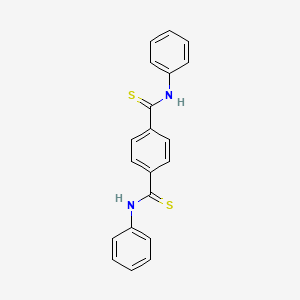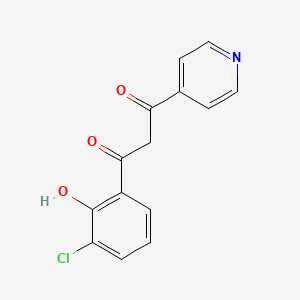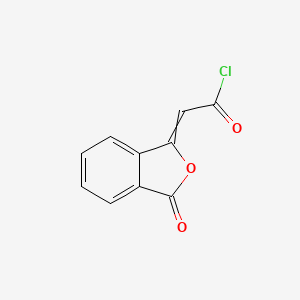![molecular formula C30H22 B14602314 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene CAS No. 61124-49-0](/img/structure/B14602314.png)
9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative This compound is known for its unique structural properties, which include a conjugated system of double bonds that contribute to its stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene typically involves the Wittig reaction , a well-known method for forming carbon-carbon double bonds. The process begins with the preparation of a phosphorus ylide, which is then reacted with an aldehyde or ketone to form the desired alkene.
Preparation of Phosphorus Ylide: The ylide is generated by deprotonating a phosphonium salt, such as triphenylphosphonium chloride, using a strong base like sodium hydroxide.
Wittig Reaction: The ylide is then reacted with 9-anthraldehyde to form the target compound.
Industrial Production Methods
While the Wittig reaction is commonly used in laboratory settings, industrial production may involve more scalable methods such as Suzuki or Sonogashira cross-coupling reactions . These methods allow for the efficient formation of carbon-carbon bonds and are suitable for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s electronic properties.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the anthracene ring .
Aplicaciones Científicas De Investigación
9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying photophysical properties and reaction mechanisms.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism by which 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene exerts its effects is primarily through its conjugated π-electron system . This system allows for efficient absorption and emission of light, making it highly fluorescent. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions, influencing pathways involved in photophysical and photochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenylethenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to these similar compounds, 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene exhibits unique photophysical properties due to its extended conjugation and specific structural arrangement. This makes it particularly suitable for applications requiring high stability and efficient light emission .
Propiedades
Número CAS |
61124-49-0 |
|---|---|
Fórmula molecular |
C30H22 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
9-[2-[2-(2-phenylethenyl)phenyl]ethenyl]anthracene |
InChI |
InChI=1S/C30H22/c1-2-10-23(11-3-1)18-19-24-12-4-5-13-25(24)20-21-30-28-16-8-6-14-26(28)22-27-15-7-9-17-29(27)30/h1-22H |
Clave InChI |
OPHRPPWXOJHMJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)


![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)






![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)



